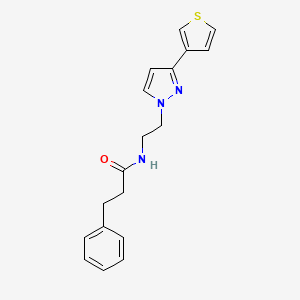

3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Description

The compound 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a propanamide derivative featuring a phenyl group, a thiophene-substituted pyrazole ring, and an ethyl linker. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting neurological and metabolic pathways.

Propriétés

IUPAC Name |

3-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c22-18(7-6-15-4-2-1-3-5-15)19-10-12-21-11-8-17(20-21)16-9-13-23-14-16/h1-5,8-9,11,13-14H,6-7,10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZLFPKLYHSDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the thiophene moiety through a cross-coupling reaction. The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole formation and cross-coupling steps, as well as the use of automated systems for the final amide bond formation.

Analyse Des Réactions Chimiques

Types of Reactions

3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Biological Activities

1. Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene moieties exhibit promising anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of the thiophene ring enhances these effects, possibly due to increased lipophilicity and binding affinity to cellular targets .

2. Antimicrobial Activity

Compounds similar to 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Neurological Implications

Studies have explored the potential of pyrazole derivatives as modulators of neurotransmitter systems. For example, certain compounds in this class have been investigated for their ability to enhance GABAergic transmission, which could be beneficial in treating conditions such as anxiety and epilepsy .

Synthetic Methodologies

The synthesis of 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves several key steps:

-

Formation of the Pyrazole Ring:

- The initial step often includes the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds to form the pyrazole core.

-

Thiophene Substitution:

- Thiophene derivatives can be introduced via electrophilic substitution reactions, enhancing the compound's biological profile.

-

Amide Bond Formation:

- The final step involves coupling the synthesized pyrazole-thiophene intermediate with an appropriate amine to form the desired amide structure.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide). Results indicated that these compounds significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene-containing pyrazoles. The results showed that these compounds exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pyrazole ring and thiophene moiety are crucial for its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The target compound shares a propanamide backbone with several analogs, but key differences arise in substituent groups and heterocyclic systems:

Key Observations :

- Heterocyclic Diversity : The target compound's pyrazole-thiophene system (vs. triazole in E7 or pyridine in E11) may influence electron distribution and binding affinity .

- Substituent Effects : The 3-phenyl group in the target compound contrasts with polar substituents like methoxy (E7) or acetyl (E12), which alter hydrophobicity and hydrogen-bonding capacity .

Physicochemical Properties

Physicochemical parameters (e.g., logP, solubility) are critical for bioavailability:

*Estimated based on structural similarity to E12.

Analysis :

- The target compound’s thiophene and phenyl groups likely confer moderate lipophilicity (logP ~4.5), comparable to E12.

- A polar surface area of ~80 Ų (similar to E12) indicates moderate solubility in aqueous media, dependent on crystallinity and hydrogen-bonding networks .

Activité Biologique

3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a compound that belongs to the class of pyrazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A pyrazole ring , known for its role in various biological activities.

- A thiophene moiety , which enhances the compound's reactivity and biological potential.

- An amide functional group , contributing to its solubility and interaction with biological targets.

The biological activity of 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It can bind to various receptors, leading to activation or inhibition of signaling pathways involved in cellular responses.

- Antimicrobial Activity : Similar pyrazole derivatives have shown promising results against various bacterial strains, indicating potential antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on structurally related compounds have shown effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Proteus mirabilis.

The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 32 |

| Compound B | S. aureus | 20 | 16 |

| Compound C | P. mirabilis | 18 | 64 |

Case Studies and Research Findings

- Synthesis and Screening : A recent study synthesized various pyrazole derivatives and evaluated their biological activities, including antimicrobial effects. The results indicated that compounds with thiophene substitutions exhibited enhanced activity against E. coli and S. aureus .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrazole ring significantly influenced the biological activity. For example, compounds with electron-withdrawing groups showed improved antimicrobial efficacy .

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of similar compounds, showing promising results in reducing infection rates and enhancing immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.